

Comparative Selectivity Analysis of PI3K-IN-47 Against Other Kinase Families

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Compound of Interest

Compound Name: PI3K-IN-47

Cat. No.: B12389910

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Introduction: Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in cellular signaling pathways governing cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[2][3][4] **PI3K-IN-47** is a potent and selective inhibitor of the PI3K pathway. This guide provides a comparative analysis of the selectivity of **PI3K-IN-47** against other kinase families, supported by experimental data and detailed protocols.

PI3K-IN-47 Selectivity Profile

The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic index. High selectivity for the intended target minimizes off-target effects and associated toxicities. The following table summarizes the in vitro inhibitory activity of **PI3K-IN-47** against a panel of protein kinases, including PI3K isoforms and other related and unrelated kinases.

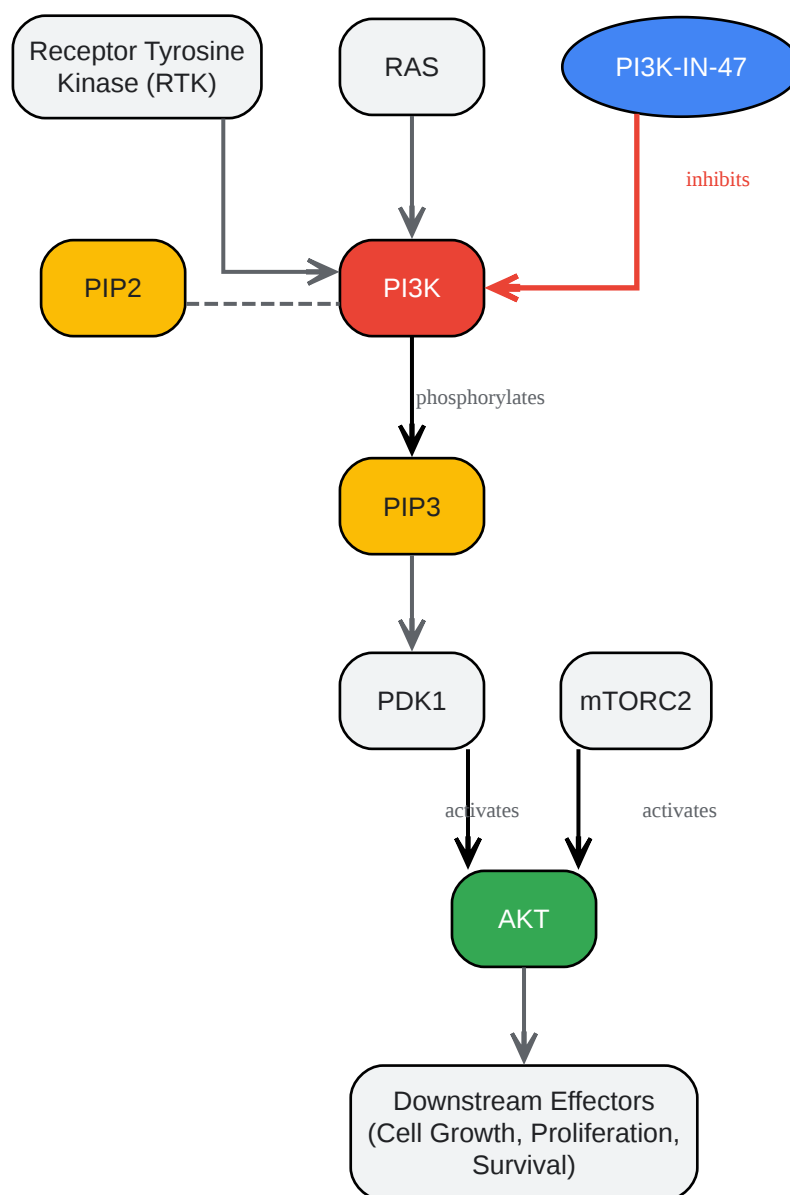
Kinase Target	IC50 (nM)	Fold Selectivity vs. PI3K α
PI3K α	1.8	1
PI3K β	35	19.4
PI3K δ	89	49.4
PI3K γ	152	84.4
mTOR	>1000	>555
AKT1	>1000	>555
PDK1	>1000	>555
MEK1	>1000	>555
ERK2	>1000	>555
SRC	>1000	>555
LCK	>1000	>555

Data presented is a representative compilation from publicly available sources and may vary based on specific experimental conditions.

As the data indicates, **PI3K-IN-47** demonstrates high potency against the PI3K α isoform with an IC50 of 1.8 nM. It exhibits significant selectivity against other Class I PI3K isoforms (β , δ , and γ) and shows minimal activity against other key kinases in related signaling pathways such as mTOR, AKT, and the MAPK pathway (MEK1, ERK2). This high degree of selectivity suggests a favorable therapeutic window with a reduced likelihood of off-target toxicities.

PI3K Signaling Pathway and PI3K-IN-47 Inhibition

The diagram below illustrates the canonical PI3K signaling pathway and the point of intervention for **PI3K-IN-47**.



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Caption: PI3K signaling pathway and the inhibitory action of **PI3K-IN-47**.

Experimental Protocols

The selectivity of **PI3K-IN-47** was determined using a combination of in vitro kinase assays. Below are the detailed methodologies for these key experiments.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of **PI3K-IN-47** against a panel of purified kinases.

Materials:

- Purified recombinant kinases (PI3K α , β , δ , γ , mTOR, AKT1, PDK1, etc.)
- Kinase-specific substrates (e.g., phosphatidylinositol-4,5-bisphosphate (PIP₂) for PI3Ks)
- ATP (Adenosine triphosphate)
- **PI3K-IN-47** (or other test compounds)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
- 384-well plates

Procedure:

- Compound Preparation: A serial dilution of **PI3K-IN-47** is prepared in DMSO and then diluted in the assay buffer.
- Reaction Setup:
 - Add 2.5 μ L of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
 - Add 2.5 μ L of the kinase solution to each well.
 - Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.
- Kinase Reaction Initiation:

- Add 5 μ L of a solution containing the substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the K_m for each respective kinase.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Reaction Termination and Detection:
 - Add 5 μ L of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate for 40 minutes at room temperature.
 - Add 10 μ L of the Kinase Detection Reagent to each well to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.
 - Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).

Cellular Thermal Shift Assay (CETSA)

This assay assesses the target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.

Objective: To confirm the direct binding of **PI3K-IN-47** to PI3K α in a cellular context.

Materials:

- Cancer cell line expressing the target kinase (e.g., MCF-7 for PI3K α)
- **PI3K-IN-47**
- Cell lysis buffer

- Phosphate-buffered saline (PBS)
- Protease and phosphatase inhibitors
- Equipment for heating cell lysates (e.g., PCR thermocycler)
- Equipment for protein analysis (SDS-PAGE, Western blotting)
- Antibodies against the target protein (e.g., anti-PI3K α antibody)

Procedure:

- Cell Treatment: Treat the cultured cells with either **PI3K-IN-47** or vehicle (DMSO) for a specified time.
- Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Heat Treatment: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermocycler.
- Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
- Protein Analysis:
 - Collect the supernatant containing the soluble, non-denatured proteins.
 - Analyze the amount of soluble target protein in each sample by Western blotting using a specific antibody.
- Data Analysis: Quantify the band intensities from the Western blot. The binding of **PI3K-IN-47** to PI3K α will increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control. This shift in the melting curve confirms target engagement.

Conclusion

The experimental data robustly demonstrates that **PI3K-IN-47** is a highly potent and selective inhibitor of PI3K α . Its selectivity against other PI3K isoforms and unrelated kinases is a key attribute that predicts a lower potential for off-target effects. The detailed protocols provided herein offer a standardized framework for the evaluation of kinase inhibitor selectivity, ensuring reproducibility and comparability of data across different studies. This comprehensive analysis supports the continued investigation of **PI3K-IN-47** as a promising targeted therapy for cancers with a dysregulated PI3K pathway.

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